1-{[1-(3,5-Dimethylphenyl)ethyl]amino}propan-2-ol
Description
1-{[1-(3,5-Dimethylphenyl)ethyl]amino}propan-2-ol is a β-amino alcohol derivative characterized by a propan-2-ol backbone with a substituted aminoethyl group attached to a 3,5-dimethylphenyl aromatic ring. Its molecular formula is C₁₃H₂₁NO (inferred from structural analogs in and ). The compound’s structure includes:
- A hydroxyl group (-OH) at the second carbon of the propanol chain.
- An ethylamino group (-NH-CH₂-CH₃) linked to the first carbon.
- A 3,5-dimethylphenyl substituent, providing steric and electronic effects that influence its chemical and biological behavior.
Chirality is a critical feature of this compound, as the presence of stereocenters (e.g., at the aminoethyl or propanol carbons) can lead to enantiomers with distinct pharmacological profiles .
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
1-[1-(3,5-dimethylphenyl)ethylamino]propan-2-ol |
InChI |
InChI=1S/C13H21NO/c1-9-5-10(2)7-13(6-9)12(4)14-8-11(3)15/h5-7,11-12,14-15H,8H2,1-4H3 |
InChI Key |
CHGYSJDOFRUDEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C)NCC(C)O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-{[1-(3,5-Dimethylphenyl)ethyl]amino}propan-2-ol involves several steps. One common method includes the reaction of 3,5-dimethylphenylacetonitrile with ethylamine under controlled conditions to form the intermediate product. This intermediate is then subjected to reduction using a suitable reducing agent, such as lithium aluminum hydride, to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety.
Chemical Reactions Analysis
1-{[1-(3,5-Dimethylphenyl)ethyl]amino}propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{[1-(3,5-Dimethylphenyl)ethyl]amino}propan-2-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is conducted to explore its potential therapeutic applications, such as its effects on cardiovascular and nervous systems.
Mechanism of Action
The mechanism of action of 1-{[1-(3,5-Dimethylphenyl)ethyl]amino}propan-2-ol involves its interaction with specific molecular targets. For example, it can act as a β2-adrenergic receptor antagonist, inhibiting the downstream signaling pathways activated by epinephrine. This inhibition leads to a decrease in intracellular cAMP levels and subsequent physiological effects .
Comparison with Similar Compounds
Variations in Aromatic Substitution Patterns
The position and type of substituents on the phenyl ring significantly impact physicochemical properties and biological activity.
| Compound Name | Substituents | Key Differences | Biological Implications | Reference |
|---|---|---|---|---|
| 1-{[1-(3,5-Difluorophenyl)ethyl]amino}propan-2-ol | 3,5-difluoro | Fluorine’s electronegativity increases polarity and binding affinity. | Enhanced receptor specificity . | |
| 1-{[1-(3,4-Dimethylphenyl)ethyl]amino}propan-2-ol | 3,4-dimethyl | Altered steric hindrance; meta substitution reduces symmetry. | Varied enzyme inhibition profiles . | |
| 1-{[1-(2,5-Difluorophenyl)ethyl]amino}propan-2-ol | 2,5-difluoro | Ortho/para fluorine positions affect solubility and lipophilicity. | Modified pharmacokinetics . |
Key Insight : 3,5-dimethyl substitution (target compound) balances lipophilicity and steric bulk, favoring membrane permeability while maintaining moderate receptor interaction .
Modifications in the Amino Alcohol Chain
The length and branching of the carbon chain influence molecular flexibility and hydrogen-bonding capacity.
| Compound Name | Chain Structure | Key Differences | Impact on Reactivity | Reference |
|---|---|---|---|---|
| 1-{[1-(3,5-Dimethylphenyl)ethyl]amino}ethanol | Ethanol backbone | Shorter chain reduces steric bulk. | Higher solubility but lower stability . | |
| 1-{[1-(3,5-Dimethylphenyl)ethyl]amino}butan-2-ol | Butanol backbone | Longer chain enhances hydrophobic interactions. | Improved binding to lipophilic targets . | |
| 1-{[1-(3,5-Dimethylphenyl)propyl]amino}propan-2-ol | Propylamino group | Increased alkyl chain length alters conformation. | Reduced metabolic clearance . |
Stereochemical Variations
Enantiomers of β-amino alcohols often exhibit divergent biological activities due to stereospecific interactions.
| Compound Name | Stereochemistry | Key Differences | Biological Activity | Reference |
|---|---|---|---|---|
| (1S)-1-{[1-(3,5-Dimethylphenyl)ethyl]amino}propan-2-ol | S-configuration | Favors binding to chiral receptors (e.g., GPCRs). | Higher potency in enzyme inhibition . | |
| (1R)-1-{[1-(3,5-Dimethylphenyl)ethyl]amino}propan-2-ol | R-configuration | Mismatched stereochemistry reduces affinity. | Lower efficacy in vitro . |
Key Insight : The (1S)-enantiomer of the target compound is often prioritized in drug development for its superior target engagement .
Data Tables for Key Comparisons
Table 1: Physicochemical Properties
Biological Activity
1-{[1-(3,5-Dimethylphenyl)ethyl]amino}propan-2-ol is a compound of interest due to its potential biological activities. This compound's structure features a propanol backbone with an ethylamino group and a 3,5-dimethylphenyl moiety, which contributes to its unique biological interactions. Understanding its biological activity is crucial for exploring its therapeutic applications.
- Molecular Formula : C13H19N
- Molecular Weight : 205.32 g/mol
- Structure : The compound contains a tertiary amine, which plays a significant role in its biological activity and interaction with various biological systems.
The biological activity of 1-{[1-(3,5-Dimethylphenyl)ethyl]amino}propan-2-ol is influenced by its ability to interact with neurotransmitter systems and other cellular pathways. The bulky 3,5-dimethylphenyl group may affect steric hindrance and electronic properties, potentially enhancing or modifying its interaction with receptors.
Biological Activity Overview
Research indicates that compounds similar to 1-{[1-(3,5-Dimethylphenyl)ethyl]amino}propan-2-ol exhibit various pharmacological effects, including:
- Antidepressant Activity : Compounds with similar structures have shown potential in modulating serotonin and norepinephrine levels.
- Antitumor Effects : Some derivatives have demonstrated cytotoxicity against cancer cell lines.
- Neuroprotective Properties : Potential in protecting neuronal cells from oxidative stress.
Case Studies and Experimental Data
Several studies have investigated the biological activity of related compounds. Below are summarized findings relevant to the target compound:
Pharmacodynamics and Pharmacokinetics
Understanding the pharmacodynamics (how the drug affects the body) and pharmacokinetics (how the body affects the drug) of 1-{[1-(3,5-Dimethylphenyl)ethyl]amino}propan-2-ol is essential for evaluating its therapeutic potential. Key factors include:
- Absorption : Studies suggest that similar compounds exhibit good oral bioavailability.
- Metabolism : Initial data indicate that metabolism may involve liver enzymes, affecting the compound's half-life.
- Excretion : Renal excretion is likely significant due to the compound's polar nature.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
